3'-(Trifluoromethoxy)biphenyl-3-carboxylic acid CAS number
3'-(Trifluoromethoxy)biphenyl-3-carboxylic acid CAS number
An In-depth Technical Guide to 3'-(Trifluoromethoxy)biphenyl-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3'-(Trifluoromethoxy)biphenyl-3-carboxylic acid, a fluorinated organic compound of significant interest in medicinal chemistry and materials science. The document details its physicochemical properties, outlines a robust synthetic methodology via Suzuki-Miyaura coupling, and explores its applications as a key building block in the development of novel therapeutics and advanced materials. Emphasis is placed on the strategic importance of the trifluoromethoxy (-OCF₃) group for modulating molecular properties. This guide includes detailed experimental protocols, safety and handling procedures, and mechanistic insights to support researchers in its effective application.
Introduction: The Strategic Value of Fluorinated Biphenyl Scaffolds
The biphenyl carboxylic acid framework is a privileged scaffold in drug discovery, providing a rigid and tunable platform for interacting with biological targets. Its derivatives have been investigated for a range of therapeutic applications, including as anti-inflammatory agents and vasopressin receptor antagonists. The introduction of fluorine-containing substituents, such as the trifluoromethoxy group, is a well-established strategy in medicinal chemistry to enhance key molecular properties.
The -OCF₃ group, in particular, is highly valued for its ability to:
-
Increase Lipophilicity: Enhancing membrane permeability and oral bioavailability.
-
Improve Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the group resistant to metabolic degradation by cytochrome P450 enzymes.
-
Modulate Acidity and Basicity: The strong electron-withdrawing nature of the group can influence the pKa of nearby functional groups.
-
Serve as a Bioisostere: It can mimic other groups, like the isopropyl or methoxy group, while offering distinct electronic and metabolic advantages.[1]
Therefore, 3'-(Trifluoromethoxy)biphenyl-3-carboxylic acid represents a valuable and versatile intermediate, combining the structural rigidity of the biphenyl core with the property-enhancing effects of the trifluoromethoxy group.
Physicochemical and Structural Properties
A summary of the key identifying and physical properties of 3'-(Trifluoromethoxy)biphenyl-3-carboxylic acid is presented below.
| Property | Value | Source(s) |
| CAS Number | 1215206-30-6 | [2][3] |
| Molecular Formula | C₁₄H₉F₃O₃ | [2] |
| Molecular Weight | 282.22 g/mol | [2] |
| Chemical Structure | A biphenyl system with a carboxylic acid at the 3-position and a trifluoromethoxy group at the 3'-position. | - |
| Canonical SMILES | C1=CC(=CC(=C1)C2=CC(=CC=C2)OC(F)(F)F)C(=O)O | - |
| InChI Key | Not readily available. | - |
Synthesis and Mechanistic Rationale
The most efficient and widely adopted method for constructing the biphenyl core is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This approach offers high yields, excellent functional group tolerance, and relatively mild reaction conditions, making it ideal for synthesizing complex molecules like 3'-(Trifluoromethoxy)biphenyl-3-carboxylic acid.
The logical synthetic disconnection involves coupling a boronic acid (or its ester equivalent) on one ring with a halide on the other.
Caption: Retrosynthetic analysis for the target molecule via Suzuki Coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure. Researchers should optimize conditions based on available equipment and reagents.
Materials:
-
3-Carboxyphenylboronic acid (1.0 eq)
-
1-Bromo-3-(trifluoromethoxy)benzene (1.05 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 eq)
-
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 - 3.0 eq)
-
Solvent mixture: Toluene and Water (e.g., 4:1 v/v) or Dioxane/Water
-
Nitrogen or Argon gas supply
-
Standard reflux apparatus with condenser
-
Separatory funnel, rotary evaporator, and standard glassware
Procedure:
-
Inert Atmosphere: Assemble the reflux apparatus and purge the entire system with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the Palladium(0) catalyst.
-
Reagent Addition: To the reaction flask, add 3-carboxyphenylboronic acid, 1-bromo-3-(trifluoromethoxy)benzene, and the chosen base (e.g., K₂CO₃).
-
Solvent Addition: Add the solvent mixture (e.g., Toluene/Water). The biphasic system is necessary as the inorganic base is soluble in the aqueous phase while the organic reactants are in the organic phase.
-
Degassing: Bubble the inert gas through the stirred reaction mixture for 15-20 minutes. This step removes dissolved oxygen, which can degrade the catalyst.
-
Catalyst Addition: Add the Palladium catalyst [Pd(PPh₃)₄] to the mixture. The mixture may change color, indicating the start of the catalytic cycle.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute with water and transfer to a separatory funnel. c. Acidify the aqueous layer with 1M HCl to a pH of ~2-3. This protonates the carboxylate salt, rendering the product insoluble in water. d. Extract the aqueous layer three times with an organic solvent like Ethyl Acetate. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure 3'-(Trifluoromethoxy)biphenyl-3-carboxylic acid.
Visualization of the Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Materials Science
3'-(Trifluoromethoxy)biphenyl-3-carboxylic acid is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value building block. Its structure allows for further chemical modification, primarily at the carboxylic acid group, to synthesize more complex molecules.
-
Amide Coupling: The carboxylic acid can be readily converted into amides, a common functional group in many drugs, by coupling with various amines. This is a primary strategy for library synthesis in lead optimization campaigns.
-
Ester Formation: Esterification can produce prodrugs or modify the compound's solubility and pharmacokinetic profile.
-
Advanced Polymers: Biphenyl units are used to create liquid crystals and high-performance polymers. The trifluoromethoxy group can enhance properties like thermal stability and chemical resistance.
The logical relationship between the compound's structural features and its utility is illustrated below.
Caption: Relationship between structure, properties, and applications.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact CAS number is not widely available, data from closely related biphenyl carboxylic acids can be used to establish a robust safety protocol.[6][7][8]
Hazard Identification:
-
Oral Toxicity: Harmful if swallowed.[8]
-
Skin Irritation: Causes skin irritation.[8]
-
Eye Irritation: Causes serious eye irritation.[8]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[8]
Recommended Handling Procedures:
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling.
-
Body Protection: Wear a standard laboratory coat.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
3'-(Trifluoromethoxy)biphenyl-3-carboxylic acid is a strategically important molecular building block for chemists in both pharmaceutical and materials science sectors. Its synthesis is readily achievable through established methods like the Suzuki-Miyaura coupling. The presence of the trifluoromethoxy group imparts desirable properties that can significantly enhance the performance of the final target molecules, particularly in the context of drug design where metabolic stability and bioavailability are paramount. Adherence to proper synthesis, purification, and safety protocols will enable researchers to fully leverage the potential of this versatile compound.
References
- Google Patents. (n.d.). WO2011009852A2 - Pharmaceutical compositions.
- Beilstein Journal of Organic Chemistry. (n.d.). Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow.
- Oakwood Chemical. (n.d.). 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid.
- Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
- ChemicalBook. (2025). 3-Biphenylcarboxylic acid - Safety Data Sheet.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Biphenylcarboxylic acid.
- PubChem. (n.d.). 3'-Methoxy-biphenyl-3-carboxylic acid.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- MedChemExpress. (2024). 4'-Trifluoromethyl-2-biphenyl carboxylic acid-SDS.
- Google Patents. (n.d.). CN105085287A - Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.
- Sigma-Aldrich. (n.d.). 4′-Trifluoromethyl-biphenyl-3-carboxylic acid AldrichCPR.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Biphenyl-4-carboxylic acid.
- ResearchGate. (2025). Synthesis of Trifluoromethanesulfonic Acid from CHF3 | Request PDF.
- TCI Chemicals. (2025). SAFETY DATA SHEET - 4-Chloro-3-(trifluoromethyl)benzoic Acid.
- PubChem. (n.d.). 3-({[3,5-Difluoro-3'-(trifluoromethoxy)biphenyl-4-YL]amino}carbonyl)thiophene-2-carboxylic acid.
- Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID.
- BU CyberSec Lab. (n.d.). 3-(Trifluoromethoxy)benzyl bromide.
- Sinfoo Biotech. (n.d.). 3-(trifluoromethoxy)biphenyl-3-carboxylic acid.
- ChemicalBook. (n.d.). 3'-(Trifluoromethoxy)biphenyl-3-carboxylic acid | 1215206-30-6.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 3-(trifluoromethoxy)biphenyl-3-carboxylic acid,(CAS# 1215206-30-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. 3'-(Trifluoromethoxy)biphenyl-3-carboxylic acid | 1215206-30-6 [chemicalbook.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. CN105085287A - Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid - Google Patents [patents.google.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
